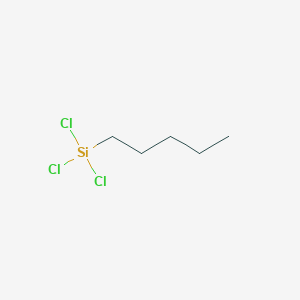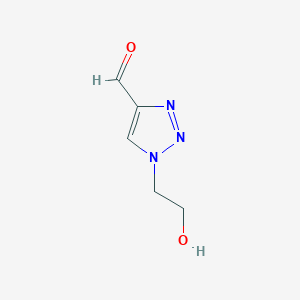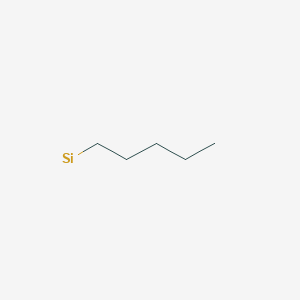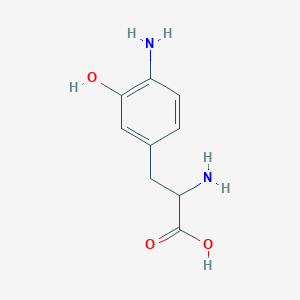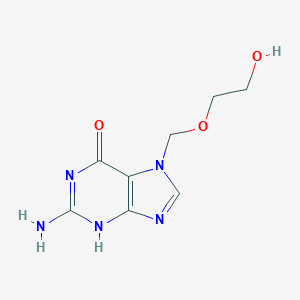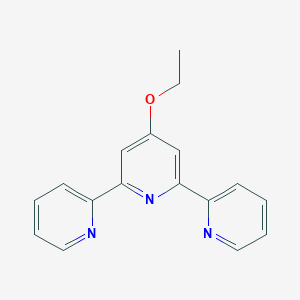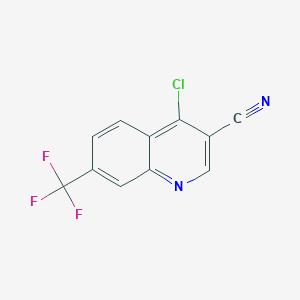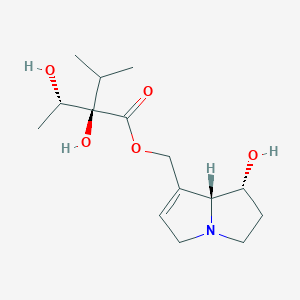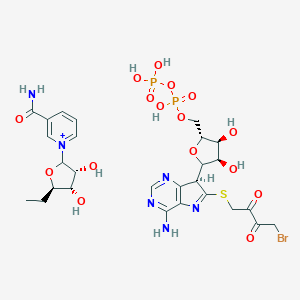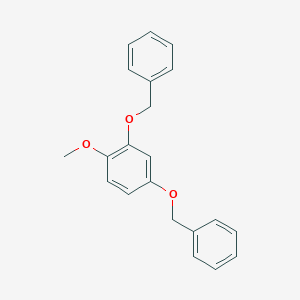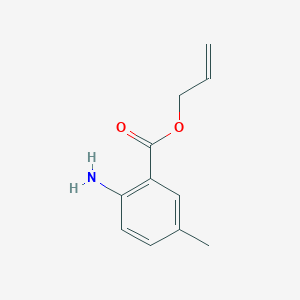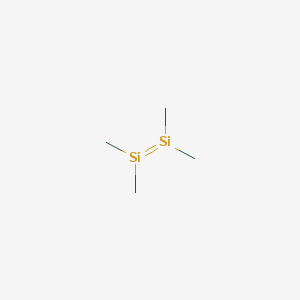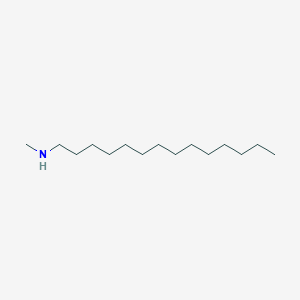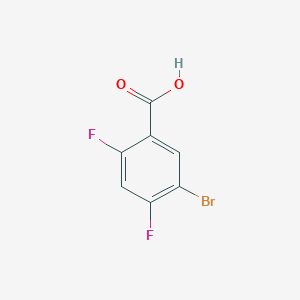
5-溴-2,4-二氟苯甲酸
描述
Synthesis Analysis
The synthesis of halogenated benzoic acids can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-Chloro-2,5-difluorobenzoic Acid involves a Sandmeyer reaction, bromination, and a Grignard reaction, with an overall yield of 31% and a high purity of 99.16% . Similarly, the continuous flow synthesis of 2,4,5-trifluorobenzoic acid demonstrates the use of microreactors for efficient Grignard exchange and carboxylation reactions, yielding high purity products . These methods could potentially be adapted for the synthesis of 5-Bromo-2,4-difluorobenzoic acid.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-amino-5-bromobenzoic acid, has been analyzed using single-crystal X-ray diffraction, FTIR, and Raman spectral measurements . Density functional theory (DFT) calculations have been employed to determine the most stable conformers and to analyze vibrational wave numbers . These techniques and computational methods could be applied to determine the molecular structure of 5-Bromo-2,4-difluorobenzoic acid.
Chemical Reactions Analysis
The reactivity of halogenated benzoic acids can lead to the formation of various products. For example, 3-(Bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, which is a radical process . This indicates that 5-Bromo-2,4-difluorobenzoic acid may also participate in similar radical reactions, potentially leading to the formation of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids can be deduced from their molecular structure and the presence of functional groups. For instance, the presence of amino and bromo substituents in 2-amino-5-bromobenzoic acid affects its vibrational spectra and electronic transitions, as well as its thermodynamic properties . The polarizability and hyperpolarizability of these molecules have also been reported, which are important for understanding their nonlinear optical properties . These analyses can be extended to predict the properties of 5-Bromo-2,4-difluorobenzoic acid.
科学研究应用
有机金属方法学和合成
- 区域灵活取代: Schlosser和Heiss(2003年)的研究强调了使用现代有机金属方法将1,3-二氟苯选择性地转化为各种苯甲酸和溴苯甲酸,包括5-溴-2,4-二氟苯甲酸。这展示了该化合物在复杂分子的区域控制合成中的作用,强调了它在设计有针对性的有机合成途径中的实用性(Schlosser & Heiss, 2003)。
晶体学和结构分析
- 晶体结构和理论研究: Polo等人(2019年)的研究合成了2-溴-N-(2,4-二氟苯基)苯甲酰胺,这是5-溴-2,4-二氟苯甲酸的衍生物,以探索其晶体结构和理论方面。这项研究不仅强调了该化合物在形成结构复杂的衍生物中的作用,还有助于理解这类化合物的分子相互作用和稳定性(Polo et al., 2019)。
超分子化学
- 镧系三元配合物: Du等人(2020年)利用2,4-二氟苯甲酸,一个密切相关的化合物,构建了镧系三元配合物。这项研究揭示了苯甲酸基团的改性,如溴化,如何影响金属有机框架的形成和性质。这些发现可能延伸到5-溴-2,4-二氟苯甲酸在类似应用中的使用,突显了它在材料科学和配位化学中的相关性(Du et al., 2020)。
衍生物的抗氧化活性
- 溴酚衍生物: Zhao等人(2004年)对红藻Rhodomela confervoides中的溴酚衍生物进行了研究,展示了溴化合物的潜力,包括5-溴-2,4-二氟苯甲酸的衍生物,在天然产物化学和它们的抗氧化活性中的作用。尽管该研究并未直接涉及5-溴-2,4-二氟苯甲酸,但强调了溴化有机化合物在药理学和生物化学研究中的更广泛意义(Zhao et al., 2004)。
安全和危害
5-Bromo-2,4-difluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system . It is recommended to avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .
作用机制
Target of Action
It is known that similar compounds, such as 4-bromo-2,5-difluorobenzoic acid, have been used as modulators of dopamine neurotransmission .
Mode of Action
It is known to be a versatile compound that can be used in various laboratory experiments . It is also a fluorinated benzoic acid derivative and can act as a reagent in a variety of organic and inorganic reactions .
Biochemical Pathways
Similar compounds have been shown to modulate dopamine neurotransmission , which suggests that it may have an impact on neurological pathways.
Result of Action
It is known to be a versatile compound that can be used in various laboratory experiments .
Action Environment
It is known that it should be stored in a dry room at normal temperature .
属性
IUPAC Name |
5-bromo-2,4-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSMDXUAEFVYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457301 | |
| Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-difluorobenzoic acid | |
CAS RN |
28314-83-2 | |
| Record name | 5-Bromo-2,4-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 5-bromo-2,4-difluorobenzoic acid in the context of the research paper?
A1: The research paper focuses on demonstrating the versatility of 1,3-difluorobenzene as a starting material for synthesizing various multi-substituted benzene derivatives. 5-Bromo-2,4-difluorobenzoic acid is one such derivative, synthesized through a series of reactions starting from 1,3-difluorobenzene. This particular compound highlights the ability to achieve selective substitution at specific positions on the benzene ring, showcasing the regioflexibility offered by the described synthetic methods [].
Q2: Can you describe the synthetic route to obtain 5-bromo-2,4-difluorobenzoic acid from 1,3-difluorobenzene as detailed in the paper?
A2: The synthesis of 5-bromo-2,4-difluorobenzoic acid does not proceed directly from 1,3-difluorobenzene. Instead, it involves an intermediate compound, (2,6-difluorophenyl)triethylsilane. This intermediate is subjected to consecutive deprotonations at positions adjacent to the fluorine atoms. Subsequent electrophilic substitution with bromine introduces a bromine atom at the desired position, leading to the formation of 5-bromo-2,4-difluorophenyltriethylsilane. Further transformations are then required to convert this intermediate into the final 5-bromo-2,4-difluorobenzoic acid [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)
